molecular formula C18H14ClN3O5S2 B11476655 ethyl 5-[6-(5-chlorothiophen-2-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

ethyl 5-[6-(5-chlorothiophen-2-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B11476655
M. Wt: 451.9 g/mol
InChI Key: MWVIFSRGLYSFSN-UHFFFAOYSA-N
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Description

ETHYL 5-[6-(5-CHLOROTHIOPHEN-2-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a thiophene ring, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[6-(5-CHLOROTHIOPHEN-2-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the thiophene ring and other functional groups. Key steps may include cyclization reactions, nucleophilic substitutions, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety protocols and environmental considerations are also critical in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[6-(5-CHLOROTHIOPHEN-2-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

ETHYL 5-[6-(5-CHLOROTHIOPHEN-2-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-[6-(5-CHLOROTHIOPHEN-2-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and thiophene-containing molecules. Examples include:

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Thiophene-containing molecules: These compounds contain the thiophene ring and may have comparable chemical properties.

Uniqueness

ETHYL 5-[6-(5-CHLOROTHIOPHEN-2-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H14ClN3O5S2

Molecular Weight

451.9 g/mol

IUPAC Name

ethyl 5-[6-(5-chlorothiophen-2-yl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H14ClN3O5S2/c1-3-27-17(25)9-6(2)28-14(13(9)23)10-11-15(21-18(26)22-16(11)24)20-12(10)7-4-5-8(19)29-7/h4-5,23H,3H2,1-2H3,(H3,20,21,22,24,26)

InChI Key

MWVIFSRGLYSFSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=C(S4)Cl)C

Origin of Product

United States

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